(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816107
InChI: InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

CAS No.:

Cat. No.: VC15816107

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol -

Specification

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name (1R)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol
Standard InChI InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1
Standard InChI Key IBSVSHZJDPSKII-MRVPVSSYSA-N
Isomeric SMILES CN1C(=C(C=N1)[N+](=O)[O-])[C@@H](CCC=C)O
Canonical SMILES CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (R)-1-(2-methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol, reflecting its pyrazole backbone substituted with methyl and nitro groups at positions 2 and 4, respectively, and a pentenol side chain at position 5 . The (R)-designation specifies the absolute configuration of the chiral center at the first carbon of the pentenol chain, which critically influences the molecule’s interaction with biological targets.

Molecular Formula and Weight

The molecular formula C9H13N3O3\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3 corresponds to a molecular weight of 211.22 g/mol, as calculated from isotopic composition . This places the compound in the category of small-molecule organics, suitable for pharmacokinetic optimization in drug design.

Structural Representation

The compound’s structure features:

  • A 1-methyl-4-nitro-1H-pyrazole ring, where the nitro group at position 4 enhances electrophilicity.

  • A pent-4-en-1-ol side chain with a double bond at position 4 and a hydroxyl group at position 1.

  • A chiral center at the hydroxyl-bearing carbon, conferring enantiomeric specificity.

The SMILES notation C=CCCC@HO explicitly denotes the (R)-configuration using the @ symbol .

Table 1: Key Identifiers of (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

PropertyValueSource
CAS Registry Number1956435-85-0
Molecular FormulaC9H13N3O3\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight211.22 g/mol
InChI KeyIBSVSHZJDPSKII-UHFFFAOYSA-N

Synthesis and Production

Analytical Characterization

PubChem reports computed spectral data, including:

  • Infrared (IR): Peaks for -OH (3200–3600 cm1^{-1}), nitro (1520, 1350 cm1^{-1}), and C=C (1640 cm1^{-1}) .

  • NMR: Expected signals include a triplet for the terminal alkene proton (~5.8 ppm) and a singlet for the pyrazole methyl group (~2.5 ppm) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar nitro and hydroxyl groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Stability concerns include:

  • Photodegradation: Nitro groups are prone to photoreduction, necessitating storage in amber containers .

  • Hydrolysis: The ester-like linkage between the pyrazole and alcohol may hydrolyze under acidic or basic conditions.

Thermal Properties

No explicit melting or boiling points are reported, but analogous nitropyrazoles typically exhibit melting points between 100–150°C. The compound’s flash point is likely >150°C, given the absence of highly volatile functional groups .

Precaution CodeGuidance
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

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